Phosphonic acid, hydroxymethylene ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

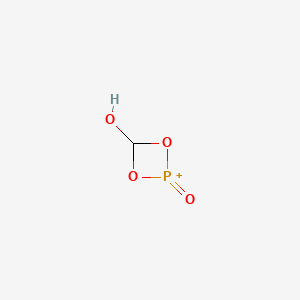

Phosphonic acid, hydroxymethylene ester is a compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This structural motif imparts unique chemical properties, making it a valuable compound in various fields of research and industry .

準備方法

Synthetic Routes and Reaction Conditions: Phosphonic acid, hydroxymethylene ester can be synthesized through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods involve the transformation of P–H bonds into P-heteroatom bonds, which are crucial for the formation of the desired ester .

Industrial Production Methods: Industrial production of this compound typically involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.

化学反応の分析

Types of Reactions: Phosphonic acid, hydroxymethylene ester undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the unique structural properties of the compound, particularly the presence of the P=O double bond and hydroxy groups.

Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and hydrochloric acid . The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions include phosphonic acid derivatives, which are valuable intermediates in the synthesis of biologically active compounds and coordination polymers .

科学的研究の応用

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Phosphonic acids have been extensively studied for their antiviral and antimicrobial properties. Research indicates that phosphonic acid derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as exhibit antiviral activity against viruses like Hepatitis C and Influenza A. The mechanism often involves interference with viral replication processes.

| Compound Type | Target Organism | Activity |

|---|---|---|

| Phosphonic acid derivatives | E. coli | Inhibition of growth |

| Phosphonic acid derivatives | S. aureus | Inhibition of growth |

| Phosphonate esters | Hepatitis C virus | Reduction in viral replication |

Case Study: Antiviral Activity

A study published in the Beilstein Journal demonstrated that phosphonate esters significantly reduced Hepatitis C virus replication in vitro, suggesting their potential as therapeutic agents against viral infections .

Agriculture

Herbicides and Plant Growth Regulators

Phosphonic acid derivatives are increasingly being used in agriculture as herbicides and plant growth regulators. Their ability to mimic natural phosphates allows them to interfere with plant metabolic processes, promoting or inhibiting growth.

Case Study: Herbicidal Activity

Research has shown that certain phosphonic acid esters exhibit selective herbicidal activity against specific weed species while being less toxic to crops, making them valuable in integrated pest management strategies .

Materials Science

Surface Functionalization and Coatings

Phosphonic acids are utilized for surface functionalization in materials science. Their ability to form strong bonds with metal oxides makes them suitable for creating protective coatings and enhancing the properties of various materials.

| Application | Description |

|---|---|

| Surface coatings | Improve corrosion resistance and adhesion properties |

| Hybrid materials | Enhance mechanical strength and thermal stability |

Case Study: Coating Applications

A study highlighted the use of phosphonic acids in creating durable coatings for metal surfaces, demonstrating improved resistance to corrosion compared to traditional coatings .

Environmental Science

Water Treatment Agents

Phosphonic acids are also employed in water treatment processes due to their effectiveness in chelating metal ions and preventing scale formation. They are increasingly favored over traditional phosphates due to lower environmental impact.

| Application | Functionality |

|---|---|

| Water softening agents | Inhibit precipitation of hardness-causing minerals |

| Scale inhibitors | Prevent deposition on pipes and equipment |

Case Study: Water Treatment Efficacy

Research conducted on aminomethylenephosphonates showed that these compounds effectively reduce phosphorus release into the environment while maintaining high efficiency in water treatment applications .

作用機序

The mechanism of action of phosphonic acid, hydroxymethylene ester involves the formation of an adsorptive protective layer on surfaces, particularly metals . This layer can be connected to the surface through chemical bonds (chemical adsorption) or physical forces (physical adsorption). The compound acts as a mixed-type inhibitor, controlling both anodic and cathodic reactions .

類似化合物との比較

Phosphonic acid, hydroxymethylene ester can be compared with other similar compounds, such as:

Phosphoric Acid Esters: These compounds also contain a P=O double bond but differ in their coordination properties and applications.

Phosphinic Acid Esters: These compounds have a P–H bond instead of a P=O double bond, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its structural properties, which provide a balance between stability and reactivity, making it suitable for a wide range of applications .

生物活性

Phosphonic acid derivatives, particularly hydroxymethylene esters, have garnered significant attention due to their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of phosphonic acid, hydroxymethylene ester.

Overview of this compound

Phosphonic acids are characterized by the presence of a phosphorus atom bonded to a carbon atom through a carbon-phosphorus bond. Hydroxymethylene esters represent a subclass where hydroxymethyl groups are attached to the phosphonic acid structure, enhancing their biological activity and solubility.

Antimicrobial Properties

Phosphonic acid derivatives have shown promising antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and exhibit activity against multidrug-resistant strains:

- Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. For example, phosphonate prodrugs have demonstrated enhanced efficacy in treating infections caused by resistant bacteria like Escherichia coli and Staphylococcus aureus .

-

Case Studies :

- A study evaluated the effectiveness of phosphonate prodrugs in whole-cell tuberculosis assays, revealing over a 50-fold increase in activity compared to standard treatments .

- Another investigation highlighted the use of phosphonic acid derivatives in combating viral infections, particularly HIV, where lipid-modified prodrugs exhibited over 10,000-fold improvements in antiviral activity .

Antitumor Activity

Phosphonic acid derivatives also show potential as antitumor agents. Their ability to interfere with cellular signaling pathways can lead to apoptosis in cancer cells:

- Research Findings :

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : These compounds can act as enzyme inhibitors, blocking key metabolic pathways essential for pathogen survival.

- Cell Membrane Disruption : They may integrate into bacterial membranes, altering permeability and leading to cell lysis.

- Prodrug Activation : Many phosphonate derivatives function as prodrugs that require enzymatic activation to release the active moiety within target cells .

Data Table: Biological Activities of Phosphonic Acid Derivatives

特性

CAS番号 |

41428-67-5 |

|---|---|

分子式 |

CH2O4P+ |

分子量 |

109.00 g/mol |

IUPAC名 |

2-oxo-1,3,2-dioxaphosphetan-2-ium-4-ol |

InChI |

InChI=1S/CH2O4P/c2-1-4-6(3)5-1/h1-2H/q+1 |

InChIキー |

YDUQHOPUQFCHBD-UHFFFAOYSA-N |

正規SMILES |

C1(O[P+](=O)O1)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。